molecular formula C10H7F3N2 B2612905 4-(Trifluoromethyl)quinolin-5-amine CAS No. 1955520-16-7

4-(Trifluoromethyl)quinolin-5-amine

Cat. No.: B2612905
CAS No.: 1955520-16-7
M. Wt: 212.175
InChI Key: DMWWZFZOMOMGSE-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)quinolin-5-amine is a compound that belongs to the quinoline family, characterized by the presence of a trifluoromethyl group at the 4-position and an amine group at the 5-position of the quinoline ring

Mechanism of Action

Target of Action

The primary target of the compound 4-(Trifluoromethyl)quinolin-5-amine is the microtubule network within cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

This compound interacts with its target by inhibiting microtubule polymerization . This interaction disrupts the microtubule network within cells, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in a dose-dependent manner .

Biochemical Pathways

The compound this compound affects the cell cycle regulation pathway. By disrupting the microtubule network, it interferes with the normal progression of the cell cycle, specifically arresting cells at the G2/M phase . This disruption can lead to programmed cell death or apoptosis, thereby exerting its anti-proliferative effects .

Pharmacokinetics

The compound’s potent anti-proliferative activities against various cell lines suggest that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include disruption of the microtubule network, cell cycle arrest at the G2/M phase, and induction of apoptosis . These effects contribute to the compound’s anti-proliferative activity against various cell lines .

Action Environment

Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)quinolin-5-amine typically involves the introduction of the trifluoromethyl group and the amine group onto the quinoline scaffold. One common method is the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from 2-chloro-4-(trifluoromethyl)aniline, a series of reactions including nucleophilic substitution and cyclization can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)quinolin-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with trifluoromethyl or amine groups, such as:

Uniqueness

What sets 4-(Trifluoromethyl)quinolin-5-amine apart is the specific positioning of the trifluoromethyl and amine groups, which confer unique chemical and biological properties. This positioning enhances its binding affinity to molecular targets and its reactivity in various chemical reactions, making it a valuable compound for research and industrial applications .

Biological Activity

4-(Trifluoromethyl)quinolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological mechanisms, efficacy against various cell lines, and the compound's role in drug development.

Chemical Structure and Properties

This compound features a quinoline backbone with a trifluoromethyl group at the 4-position and an amino group at the 5-position. This unique structure contributes to its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular Weight201.19 g/mol
Chemical FormulaC10H7F3N
SolubilitySoluble in DMSO
Melting Point150-152 °C

The biological activity of this compound is primarily attributed to its ability to interact with microtubules, similar to known tubulin inhibitors like colchicine. The trifluoromethyl group enhances its ability to penetrate lipid membranes, facilitating cellular uptake. Once inside the cell, it can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Biological Activity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values indicate its potency as an anti-cancer agent.

Table: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
PC30.49
K5620.08
HeLa0.01

Case Studies and Research Findings

  • Microtubule Inhibition : A study demonstrated that this compound acts as a microtubule-targeted agent, disrupting tubulin polymerization. Immunofluorescence staining revealed significant alterations in the tubulin network in treated HeLa cells, indicating effective disruption of microtubule integrity .
  • Cell Cycle Arrest : The compound induced G2/M phase arrest in HeLa cells, leading to apoptosis in a dose-dependent manner. This was confirmed through flow cytometry assays that measured cell cycle distribution and apoptosis markers .
  • Molecular Docking Studies : Docking simulations suggested that the compound forms hydrogen bonds with residues in the colchicine binding site of tubulin, reinforcing its potential as a novel tubulin inhibitor .

Properties

IUPAC Name

4-(trifluoromethyl)quinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)6-4-5-15-8-3-1-2-7(14)9(6)8/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWWZFZOMOMGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC=NC2=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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